molecular formula C7H5NO3 B2656455 2(3H)-Benzoxazolone, 4-hydroxy- CAS No. 28955-70-6

2(3H)-Benzoxazolone, 4-hydroxy-

Cat. No.: B2656455
CAS No.: 28955-70-6
M. Wt: 151.121
InChI Key: SXQYJGZBZLNTLH-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 4-hydroxy- is a heterocyclic organic compound that belongs to the benzoxazolone family This compound is characterized by a benzene ring fused to an oxazolone ring with a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzoxazolone, 4-hydroxy- typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of anthranilic acid with phosgene or its derivatives, followed by hydrolysis to yield the desired compound . Another approach involves the use of 2-aminophenol as a precursor, which undergoes cyclization with carbonyl compounds under acidic or basic conditions .

Industrial Production Methods: Industrial production of 2(3H)-Benzoxazolone, 4-hydroxy- often employs large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The choice of solvents and purification techniques also plays a crucial role in the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Benzoxazolone, 4-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzoxazolone derivatives .

Scientific Research Applications

2(3H)-Benzoxazolone, 4-hydroxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 4-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group at the 4-position plays a crucial role in its biological activity. It can form hydrogen bonds with target proteins, leading to inhibition or activation of specific pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

4-hydroxy-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-4-2-1-3-5-6(4)8-7(10)11-5/h1-3,9H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQYJGZBZLNTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-amino-benzene-1,3-diol (K-68, 2.03 g, 16.2 mmole) and 1,1′-carbonyldiimidazole (2.63 g, 16.2 mmole) in THF (200 ml) was refluxed over night. After removal of THF under vacuum, residue was dissolved in ethyl acetate and washed with diluted HCl aq., water, brine and dried over sodium sulfate. After removal of solvent, solid was washed with ether to give 1.9 g of compound K-72. 1H-NMR (500 MHz, DMSO-d6).
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2.63 g
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200 mL
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